molecular formula C15H16N2O B3235844 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1356109-96-0

6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No. B3235844
CAS RN: 1356109-96-0
M. Wt: 240.30 g/mol
InChI Key: BKVNXEOEFIKMDE-UHFFFAOYSA-N
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Description

6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that is extensively studied in the field of medicinal chemistry. The compound has gained significant attention due to its potential applications in the development of novel therapeutics.

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes, including tyrosine kinases and proteases. The compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects. The compound has been shown to possess potent antitumor activity, making it a promising candidate for cancer therapy. It has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of novel antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is its wide range of biological activities, making it a versatile compound for the development of novel therapeutics. However, one of the limitations of the compound is its potential toxicity, which needs to be carefully evaluated before its clinical use.

Future Directions

There are several future directions for the study of 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. One of the potential directions is the development of novel cancer therapeutics based on the compound. Another potential direction is the development of novel antimicrobial agents based on the compound. Additionally, the compound could be further studied for its potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a versatile compound with potential applications in the development of novel therapeutics. The compound exhibits a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. However, its potential toxicity needs to be carefully evaluated before its clinical use. Future studies on the compound could lead to the development of novel cancer therapeutics, antimicrobial agents, and treatments for other diseases.

Scientific Research Applications

6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has been extensively studied for its potential applications in the development of novel therapeutics. The compound exhibits a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been shown to possess potent inhibitory activity against various enzymes, including tyrosine kinases and proteases.

properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-18-14-6-4-12(5-7-14)9-17-10-13-3-2-8-16-15(13)11-17/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVNXEOEFIKMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745131
Record name 6-[(4-Methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356109-96-0
Record name 6-[(4-Methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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